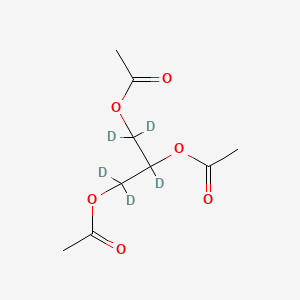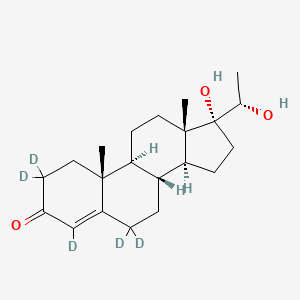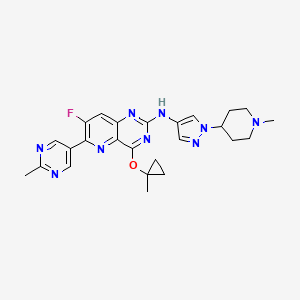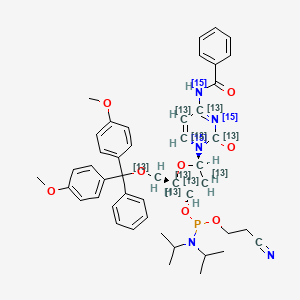
DMT-dC(bz) Phosphoramidite-13C9,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-dC(bz) Phosphoramidite-13C9,15N3 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dC(bz) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving stable isotopes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dC(bz) Phosphoramidite structure. The key steps include:
Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.
Phosphoramidite formation: The protected nucleoside is then converted into the phosphoramidite form using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
High coupling efficiency: Ensuring high coupling efficiency to produce high-yield and high-quality oligonucleotides.
Deprotection: Standard deprotection conditions involve using concentrated ammonia solution at 55°C for 8 hours or at room temperature for 24 hours
Analyse Chemischer Reaktionen
Types of Reactions
DMT-dC(bz) Phosphoramidite-13C9,15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under reducing conditions.
Substitution: Nucleophilic substitution reactions during DNA synthesis.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine.
Reducing agents: Thiol-containing compounds for deprotection.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various research applications .
Wissenschaftliche Forschungsanwendungen
DMT-dC(bz) Phosphoramidite-13C9,15N3 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.
Biology: Employed in studies involving DNA replication, transcription, and repair.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-quality oligonucleotides for various industrial applications .
Wirkmechanismus
The mechanism of action of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantification of DNA molecules in various experimental setups. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMT-dC(bz) Phosphoramidite: The unlabeled version used in standard DNA synthesis.
DMT-dA(bz) Phosphoramidite: A similar compound with adenine instead of cytosine.
DMT-dG(ib) Phosphoramidite: A similar compound with guanine and an isobutyryl protecting group.
Uniqueness
DMT-dC(bz) Phosphoramidite-13C9,15N3 is unique due to its isotopic labeling, which provides additional capabilities for tracking and quantification in research applications. This makes it particularly valuable in studies requiring precise measurements and analysis .
Eigenschaften
Molekularformel |
C46H52N5O8P |
|---|---|
Molekulargewicht |
845.8 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |
InChI |
InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |
InChI-Schlüssel |
PGTNFMKLGRFZDX-QXORKOLASA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




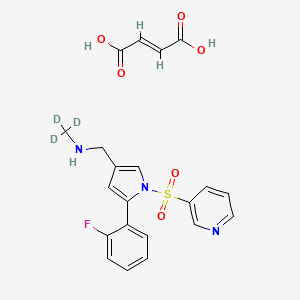
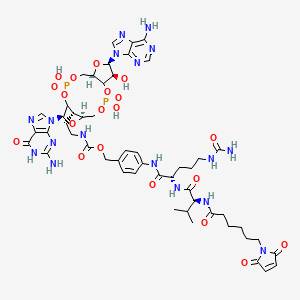


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

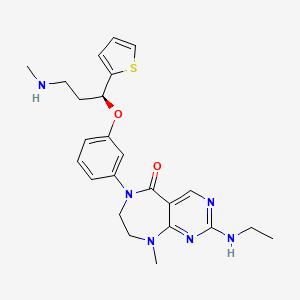
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
